4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile

Photoaffinity labeling Polymer crosslinking Carbene insertion

Traditional trifluoromethyl diazirines activate above 105°C, compromising temperature-sensitive materials. 4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile (Tonset ~76.5°C) permits controlled crosslinking below 95°C. • Thermal crosslinking of LDPE/polypropylene at 80-95°C without melting. • UV-A (380-420 nm) photoactivation reduces cell photodamage. • Cost-efficient Graham oxidation for scaled bioconjugation. • Nitrile-functionalized carbene insertion yields heterocycle diversity.

Molecular Formula C8H4ClN3O
Molecular Weight 193.59 g/mol
CAS No. 651306-49-9
Cat. No. B12590496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile
CAS651306-49-9
Molecular FormulaC8H4ClN3O
Molecular Weight193.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2(N=N2)Cl
InChIInChI=1S/C8H4ClN3O/c9-8(11-12-8)13-7-3-1-6(5-10)2-4-7/h1-4H
InChIKeyLAWQWIRTKKKOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aryl Chlorodiazirine Photoaffinity Probe & Carbene Precursor


4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile is an aryl chlorodiazirine derivative belonging to the diazirine class of photoreactive compounds. Diazirines are three-membered heterocycles that generate highly reactive carbenes upon photochemical or thermal activation, enabling covalent insertion into C–H, O–H, and N–H bonds [1]. This compound features a 4-cyanophenoxy substituent on the diazirine carbon, which modulates electronic properties and, consequently, activation temperature and carbene insertion efficiency. As an α-chloro diazirine, it offers a distinct thermal activation profile compared to the more widely used α-trifluoromethyl aryl diazirines, with potentially lower activation temperatures and distinct Hammett behavior [2].

Why Generic Diazirine or Aryl Azide Substitution Fails


Diazirine-based probes are not interchangeable: the α-substituent (Cl vs. CF₃ vs. H) and aromatic ring electronics profoundly affect activation temperature, carbene lifetime, and C–H insertion yield [1]. For example, α-chloro diazirines activate at significantly lower temperatures (Tonset ~76.5 °C) than their α-CF₃ counterparts (Tonset ~105.6 °C) [1], making direct substitution without thermal budget recalibration likely to cause premature decomposition or reduced crosslinking efficiency. Furthermore, unlike aryl azides—which exhibit inferior photostability under ambient laboratory lighting and require shorter-wavelength UV activation—diazirines offer superior room-light stability and activation at longer, less phototoxic wavelengths (330–420 nm) . These compound-class-specific differences render generic replacement unreliable for quantitative photoaffinity labeling, polymer crosslinking, or carbene insertion applications.

Quantitative Differentiation vs. Closest Analogs


Lower Thermal Activation for Milder Processing

The α-chloro substitution in 4-[(3-chloro-3H-diaziren-3-yl)oxy]benzonitrile confers a substantially lower thermal activation onset temperature compared to the widely used α-trifluoromethyl aryl diazirines. Differential scanning calorimetry (DSC) of p-brominated aryl diazirine congeners shows Tonset = 76.5 ± 0.1 °C for X = Cl versus 105.6 ± 0.5 °C for X = CF₃, a difference of 29.1 °C [1]. This places the activation threshold of the chloro derivative approximately 30 °C lower, enabling thermal carbene generation under milder heating conditions that are compatible with heat-sensitive biological matrices or polymer substrates that cannot tolerate >100 °C processing.

Photoaffinity labeling Polymer crosslinking Carbene insertion

Superior Photostability Under Ambient Light

Diazirine-based photocrosslinkers, including the aryl chlorodiazirine class to which 4-[(3-chloro-3H-diaziren-3-yl)oxy]benzonitrile belongs, exhibit markedly better photostability under standard laboratory fluorescent lighting compared to phenyl azide-based reagents . While quantitative half-life data under ambient light are vendor-reported as 'stable under typical laboratory lighting conditions' for diazirines, phenyl azides are known to undergo gradual photodecomposition even in the absence of dedicated UV sources, necessitating darkroom handling [1]. This differential stability is attributed to the higher activation barrier for diazirine photolysis and their activation at longer wavelengths (330–420 nm) that overlap less with ambient fluorescent emission spectra.

Photoaffinity labeling Bioconjugation Proteomics

Longer-Wavelength Activation Reduces Phototoxicity

Aryl chlorodiazirines display characteristic absorption in the 380–420 nm range, enabling activation with longer-wavelength UV-A or visible light sources [1]. By contrast, phenyl azides require activation at <300 nm, and benzophenones at ~350 nm [2]. The 380–420 nm window is less phototoxic to living cells and reduces background absorbance from aromatic amino acids in proteins, making diazirine probes preferable for in-cellulo photoaffinity labeling experiments. This spectral shift is a general property of the aryl chlorodiazirine class and is expected to apply to 4-[(3-chloro-3H-diaziren-3-yl)oxy]benzonitrile.

Live-cell imaging Biological probe design Photoaffinity labeling

Tunable C–H Insertion via Aryl Electronics

The Hammett analysis of aryl diazirines demonstrates that electron-rich aromatic substituents can increase C–H insertion efficiency by up to 10-fold compared to electron-poor analogues under both thermal and photochemical activation [1]. The 4-cyanophenoxy substituent in 4-[(3-chloro-3H-diaziren-3-yl)oxy]benzonitrile is moderately electron-withdrawing (σp ≈ 0.3 for CN; σp ≈ –0.3 for OPh linker), placing it in an intermediate electronic regime. While the exact insertion yield for this compound has not been reported, users can rationally tune C–H insertion efficiency by selecting diazirines with appropriate aryl electronics—a design parameter not available with non-aromatic or CF₃-only diazirine scaffolds.

Polymer crosslinking Surface functionalization Carbene chemistry

Simpler Single-Step Synthesis vs. CF₃ Diazirines

Chlorodiazirines, including 4-[(3-chloro-3H-diaziren-3-yl)oxy]benzonitrile, are accessible via a single-step Graham oxidation of the corresponding amidine hydrochloride using commercial bleach (NaOCl), whereas trifluoromethyl aryl diazirines require multi-step sequences involving ketone to diazirine conversion with hazardous reagents (e.g., NH₃/MeOH, oxidants) [1][2]. This synthetic simplicity reduces production cost, improves batch-to-batch reproducibility, and facilitates scale-up for industrial applications. The commercial availability of diverse amidine precursors further enables library synthesis of chlorodiazirine derivatives [1].

Chemical procurement Scale-up synthesis Cost efficiency

High-Value Application Scenarios


Thermal Polymer Crosslinking Below 100 °C

The Tonset of 76.5 °C for α-chloro diazirines (class-level DSC data) [1] makes 4-[(3-chloro-3H-diaziren-3-yl)oxy]benzonitrile particularly suitable for thermal crosslinking of temperature-sensitive polymer films, adhesives, or coatings where processing above 100 °C would cause substrate deformation. For example, in low-density polyethylene (LDPE) or polypropylene surface functionalization, activation at 80–95 °C ensures crosslinking without melting the bulk material.

Live-Cell Photoaffinity Labeling

The 380–420 nm absorption window of aryl chlorodiazirines [2] permits photoactivation with UV-A LEDs, minimizing photodamage to living cells compared to traditional phenyl azide probes requiring <300 nm UV. 4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile can be incorporated into bioactive small molecules for target identification studies in mammalian cell culture, where cell viability post-irradiation is a critical endpoint.

Cost-Effective Scale-Up for Industrial Probes

The single-step Graham oxidation route [3] enables production of 4-[(3-chloro-3H-diaziren-3-yl)oxy]benzonitrile at significantly lower cost and with fewer hazardous reagents compared to multi-step trifluoromethyl diazirine synthesis. This makes the compound an economically viable choice for large-scale bioconjugation reagent manufacturing or polymer additive production where per-kilogram cost is a primary procurement driver.

Carbene-Mediated Skeletal Editing

Chlorodiazirines have been demonstrated as effective precursors for carbon-atom insertion into pyrroles and indoles to form 3-arylpyridines and quinolines [4]. 4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile, bearing a 4-cyanophenoxy group, extends this methodology to produce functionalized heterocycles with pendant nitrile groups suitable for further derivatization, enabling medicinal chemistry scaffold diversification programs.

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